molecular formula C8H10O4 B1239032 (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid

Cat. No. B1239032
M. Wt: 170.16 g/mol
InChI Key: KWQSYZVAOWYCNP-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is the (1R,6S)-diastereomer of 1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate acid of a (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate. It is an enantiomer of a (1S,6R)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid.

Scientific Research Applications

Chemical Synthesis and Reactivity

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid, a structurally complex organic compound, is significant in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various organic compounds. Studies have explored the stereoselective alkylation reactions of similar diene-carboxylic acids, revealing insights into the formation of stereoselective compounds under various conditions, including the use of different electrophiles and reaction settings (Bennett et al., 2012). Such reactions are crucial for the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and materials science.

Enzymatic Conversion and Bioactive Compound Synthesis

The enzymatic conversion of related cyclohexadiene compounds has been employed to generate enantiomerically pure compounds, which serve as precursors for bioactive molecules such as alkaloids with significant anticancer properties (White & Banwell, 2016). This showcases the compound's role in the biosynthesis of complex natural products, underlining its importance in medicinal chemistry and drug discovery.

Microbial Dihydroxylation and Derivative Synthesis

Microbial dihydroxylation processes have been adapted for the synthesis of dihydroxycyclohexadiene-carboxylic acids, demonstrating the compound's versatility as a substrate for producing a wide array of functionalized derivatives (Myers et al., 2001). This biotechnological approach highlights the integration of biological systems in chemical synthesis, contributing to the development of sustainable and efficient production methods for complex organic molecules.

Structural and Functional Analysis

Investigations into the structure and reactivity of similar cyclohexadiene compounds provide insights into their potential applications in materials science and the synthesis of novel organic frameworks (Luna & Cravero, 2005). Understanding these compounds' reactivity patterns and stability under various conditions is essential for their application in the synthesis of polymers, coatings, and other functional materials.

properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11)/t6-,8+/m0/s1

InChI Key

KWQSYZVAOWYCNP-POYBYMJQSA-N

Isomeric SMILES

CC1=C[C@@H]([C@](C=C1)(C(=O)O)O)O

SMILES

CC1=CC(C(C=C1)(C(=O)O)O)O

Canonical SMILES

CC1=CC(C(C=C1)(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid

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